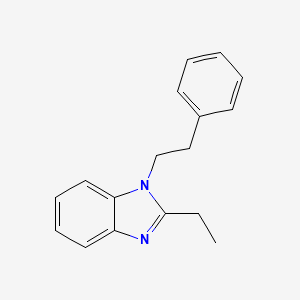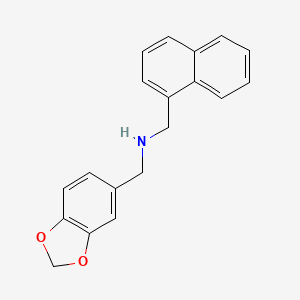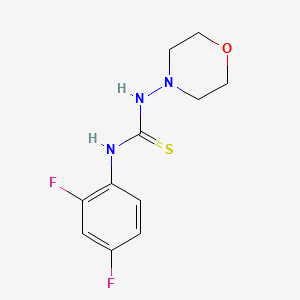
N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as CQCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CQCA belongs to the class of quinolinecarboxamide compounds and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood. However, studies have suggested that N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide can induce cell cycle arrest and apoptosis in cancer cells. N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to inhibit the growth and proliferation of cancer cells by inducing oxidative stress and DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is its broad-spectrum activity against cancer cells and bacteria. N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to exhibit low toxicity towards normal cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is its poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. One area of research could be the development of novel formulations of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide that improve its solubility and bioavailability. Another area of research could be the identification of the specific molecular targets of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide and the development of more targeted therapies based on these targets. Finally, further studies could be conducted to investigate the potential use of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in combination with other anticancer agents or antibiotics to enhance their efficacy.
Conclusion
In conclusion, N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide exhibits broad-spectrum activity against cancer cells and bacteria and has been found to exhibit low toxicity towards normal cells. Future research on N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide could focus on the development of novel formulations, the identification of specific molecular targets, and the investigation of potential combination therapies.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide involves the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then cyclized to form the final product, N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. The overall synthesis method is shown in Figure 1.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a potential anticancer agent. Studies have shown that N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In addition to its anticancer properties, N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to exhibit antimicrobial activity. Studies have shown that N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has potent antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-13-8-2-3-9-14(13)18-16(20)19-11-5-7-12-6-1-4-10-15(12)19/h1-4,6,8-10H,5,7,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQZJDWWFVHLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)





![N-{4-[(methylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5821351.png)



![N-benzyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5821376.png)
![1-(2,5-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5821389.png)
![4-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5821396.png)